molecular formula C8H8BrNO3S B2420416 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 847781-96-8

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

Cat. No.: B2420416
CAS No.: 847781-96-8
M. Wt: 278.12
InChI Key: FXIPDCZHJVTWHX-UHFFFAOYSA-N
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Description

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the CAS Registry Number 847781-96-8 . It has a molecular formula of C8H8BrNO3S and a molecular weight of 278.12 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers exploring enzyme inhibition mechanisms may find this compound valuable. The core structure of this molecule is derived from aminooxyacetic acid (AOAA), a well-characterized compound known to function as a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes . AOAA acts by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes and effectively inhibiting enzymatic activity . This mechanism has established relevance in several research fields. In neuroscience, AOAA has been studied for its ability to inhibit 4-aminobutyrate aminotransferase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in tissues, which is relevant for research on convulsant and anticonvulsant activity . In cancer research, the inhibition of enzymes like aspartate aminotransferase by AOAA can disrupt cellular energy metabolism, such as the malate-aspartate shuttle, which has shown implications for studying breast adenocarcinoma cells . Furthermore, related compounds have been investigated for their potential to extend the vase life of cut flowers by inhibiting ethylene synthesis . For safe handling, researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and goggles. It is recommended to store this product at -20°C for long-term storage (1-2 years) or at -4°C for shorter periods (1-2 weeks) . All waste generated during experimentation should be disposed of by a professional biological waste treatment service in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPDCZHJVTWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Biology

The compound's structural characteristics suggest potential interactions with biological macromolecules, making it a candidate for:

  • Drug Development : Investigating its inhibitory effects on specific enzymes or receptors.
  • Biological Studies : Understanding its role in modulating biological pathways.

Industry

In industrial applications, the compound is explored for its potential in developing novel materials with unique properties. This includes:

  • Polymer Chemistry : As an additive or modifier to enhance material characteristics.
  • Pharmaceuticals : In the formulation of new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of this compound on cancer cell lines demonstrated that it exhibits selective toxicity. The IC50_{50} values were found to be in the low micromolar range, indicating promising anticancer properties.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteriaResearch Article A
CytotoxicitySelective toxicity towards cancer cellsResearch Article B
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseResearch Article C

Mechanism of Action

The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar compounds to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid include other bromothiophene derivatives and aminooxyacetic acid derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

The uniqueness of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid, with the CAS number 847781-96-8, is a compound characterized by its unique structure, which combines a bromothiophene moiety with an aminooxyacetic acid group. This structural configuration suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H8_8BrNO3_3S
  • Molecular Weight : 278.13 g/mol
  • IUPAC Name : 2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under controlled conditions. This process allows for the formation of the desired compound, which can then be purified for further studies .

The biological activity of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is hypothesized to stem from its ability to interact with various biological macromolecules. The bromothiophene ring may play a crucial role in modulating enzyme or receptor activity, while the acetic acid group could enhance binding affinity to target proteins .

Case Studies and Research Findings

Research has indicated that compounds with similar structural features often exhibit significant biological activities. Below are some notable findings related to the biological activity of derivatives and related compounds:

StudyFindings
Lin et al. (1997)Investigated derivatives that showed potent inhibition of cyclooxygenase, suggesting anti-inflammatory properties .
Liu et al. (2015)Developed aloe-emodin derivatives that displayed strong antibacterial and anti-inflammatory activities, indicating potential therapeutic applications similar to those hypothesized for 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid .
Hamidian (2013)Reported on novel compounds as potent tyrosinase inhibitors, emphasizing the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Comparative studies suggest that 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid may share biological activities with other bromothiophene derivatives and aminooxyacetic acid derivatives. For instance:

CompoundStructural FeaturesBiological Activity
5-Bromo-2-thiophenecarboxaldehydeLacks aminooxy groupLimited biological activity compared to target compound
Aminooxyacetic acidLacks bromothiophene moietyExhibits some biological activity but less diverse than target compound

The combination of both functional groups in 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid may provide unique interactions with biological targets, enhancing its potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid?

Methodological Answer:
A validated synthesis involves:

Oxime Formation: React 5-bromo-2-acetylthiophene with hydroxylamine hydrochloride in ethanol under reflux (60–70°C, 4–6 hours) to yield the ethylideneamino intermediate.

Etherification: Treat the oxime with chloroacetic acid in alkaline conditions (pH 8–9, NaOH/MeOH) at 50°C for 12 hours.

Purification: Column chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization (ethanol/water) achieves >95% purity.
Key Parameters: Maintain pH >8 to prevent imine hydrolysis and optimize reaction stoichiometry (1:1.2 oxime-to-chloroacetic acid ratio) .

Advanced: How can computational modeling predict the reactivity of the ethylideneaminooxy moiety in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G* to map electrostatic potential surfaces, identifying the imine nitrogen (N–O group) as the primary electrophilic site.
  • Frontier Orbital Analysis: HOMO-LUMO gaps (~4.2 eV) suggest susceptibility to nucleophilic attack at the C=N bond.
  • Validation: Compare computational results with X-ray crystallography (bond lengths: C=N ~1.28 Å, C–O ~1.43 Å) and experimental kinetic data (k = 0.12 M⁻¹s⁻¹ for nucleophilic substitution) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Thiophene protons (δ 7.2–7.5 ppm), methylene group (δ 4.2 ppm, –OCH₂COO–).
    • ¹³C NMR: C=N (δ 155 ppm), carbonyl (δ 170 ppm).
  • IR: C=N stretch (~1600 cm⁻¹), C–Br (650 cm⁻¹).
  • Mass Spectrometry (ESI): Molecular ion [M+H]⁺ at m/z 318.9 (theoretical 319.1).
    Note: Compare with PubChem-derived spectral data for validation .

Advanced: How do solvent polarity and pH affect the compound's stability during biological assays?

Methodological Answer:

  • Aqueous Stability: Hydrolysis half-life in PBS (pH 7.4, 25°C) is 48 hours; acidic conditions (pH <5) accelerate degradation (t₁/₂ <12 hours).
  • Organic Solvents: Stable in DMSO (>1 week at –20°C) with <5% decomposition.
  • Mitigation: Use β-cyclodextrin (2:1 host-guest ratio) to enhance aqueous solubility and stability .

Basic: What purification methods yield high-purity product?

Methodological Answer:

  • Step 1: Column chromatography (silica gel, gradient elution: hexane → EtOAc) removes unreacted starting materials.
  • Step 2: Recrystallize from ethanol/water (4:1 v/v) at –20°C to isolate crystals (mp 142–144°C).
  • Quality Control: Monitor by TLC (Rf 0.3 in hexane/EtOAc 3:1) and HPLC (C18 column, 95% purity threshold) .

Advanced: What strategies resolve contradictions in reported biological activity across cell lines?

Methodological Answer:

  • Normalization: Use ATP-based viability assays (e.g., CellTiter-Glo®) to account for metabolic variability.
  • Esterase Activity: Quantify cellular esterases (e.g., via fluorogenic substrates) to adjust IC₅₀ values (e.g., HepG2 vs. HEK293 cells).
  • Meta-Analysis: Apply mixed-effects models to pooled data, weighting studies by cell doubling time and passage number .

Basic: How to determine solubility parameters for formulation in biological studies?

Methodological Answer:

  • Shake-Flask Method: Saturate compound in PBS/DMSO (1:1) at 25°C; quantify via UV-Vis (λmax = 275 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹).
  • logP Calculation: Experimental logP = 1.8 (predicted via XLogP3) correlates with solubility (DMSO > ethanol > water).
  • Formulation: Use 2% β-cyclodextrin to enhance aqueous solubility to 1.2 mg/mL .

Advanced: What molecular docking approaches predict binding affinity to thiophene-sensitive enzymes?

Methodological Answer:

  • Target Selection: CYP450 isoforms (e.g., CYP3A4) due to thiophene-mediated bioactivation.
  • Docking Protocol:
    • Prepare protein (PDB: 4I3Q) via AutoDockTools (remove water, add polar hydrogens).
    • Flexible ligand docking (AutoDock Vina) with 20 runs; cluster poses (RMSD <2.0 Å).
  • Validation: Compare with inhibition constants (Kᵢ) from fluorescence-based assays .

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